Cas no 802027-25-4 (2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol structure
802027-25-4 structure
Product Name:2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
Numero CAS:802027-25-4
MF:C6H10N2O
MW:126.156401157379
CID:4659305
PubChem ID:54505979
Update Time:2024-10-27

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
    • 1-Methyl-1H-imidazole-5-ethanol (ACI)
    • Imidazole-5-ethanol, 1-methyl- (8CI)
    • DB-191198
    • 1-Methyl-1h-imidazole-5-ethanol
    • AKOS006311909
    • CS-0159282
    • 2-(3-methylimidazol-4-yl)ethanol
    • SCHEMBL9597203
    • CHB02725
    • 2-(1-Methyl-1H-imidazol-5-yl)ethanol
    • EN300-139690
    • 802027-25-4
    • CHEMBL4591504
    • AT15579
    • MFCD09926304
    • Inchi: 1S/C6H10N2O/c1-8-5-7-4-6(8)2-3-9/h4-5,9H,2-3H2,1H3
    • Chiave InChI: NFMVPDIGCAXICP-UHFFFAOYSA-N
    • Sorrisi: OCCC1N(C)C=NC=1

Proprietà calcolate

  • Massa esatta: 126.079312947g/mol
  • Massa monoisotopica: 126.079312947g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 2
  • Complessità: 87.1
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.4
  • Superficie polare topologica: 38Ų

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M222653-10mg
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4
10mg
$ 70.00 2022-06-04
TRC
M222653-50mg
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4
50mg
$ 230.00 2022-06-04
TRC
M222653-100mg
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4
100mg
$ 340.00 2022-06-04
abcr
AB549324-100 mg
2-(1-Methyl-1H-imidazol-5-yl)ethanol; .
802027-25-4
100MG
€529.50 2023-02-01
abcr
AB549324-250 mg
2-(1-Methyl-1H-imidazol-5-yl)ethanol; .
802027-25-4
250MG
€738.60 2023-02-01
eNovation Chemicals LLC
Y1235569-100mg
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4 95%
100mg
$180 2024-06-06
eNovation Chemicals LLC
Y1235569-250mg
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4 95%
250mg
$275 2024-06-06
Enamine
EN300-139690-0.05g
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4 95%
0.05g
$229.0 2023-06-08
Enamine
EN300-139690-0.1g
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4 95%
0.1g
$342.0 2023-06-08
Enamine
EN300-139690-0.25g
2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
802027-25-4 95%
0.25g
$487.0 2023-06-08

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 23 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 40 °C
Riferimento
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 3 h, 23 °C; 23 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; overnight, 23 °C
1.3 Reagents: Water ;  23 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 23 °C
2.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 40 °C
Riferimento
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  1 h, rt → reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 3 h, 23 °C; 23 °C → 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; overnight, 23 °C
2.3 Reagents: Water ;  23 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 23 °C
3.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 40 °C
Riferimento
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Nitric acid Solvents: Water ;  > 5 °C; overnight, 23 °C; 23 °C → 0 °C
1.2 Reagents: Sodium hydroxide ;  pH 9, 0 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  1 h, rt → reflux
3.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 3 h, 23 °C; 23 °C → 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; overnight, 23 °C
3.3 Reagents: Water ;  23 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 23 °C
4.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 40 °C
Riferimento
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: 1-Butanol ;  3 d, 23 °C
2.1 Reagents: Sodium nitrite ,  Nitric acid Solvents: Water ;  > 5 °C; overnight, 23 °C; 23 °C → 0 °C
2.2 Reagents: Sodium hydroxide ;  pH 9, 0 °C
3.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  1 h, rt → reflux
4.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 3 h, 23 °C; 23 °C → 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; overnight, 23 °C
4.3 Reagents: Water ;  23 °C
5.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 23 °C
5.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
5.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 40 °C
Riferimento
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Raw materials

2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol Preparation Products

Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd